molecular formula C12H8N2OS2 B2632161 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 339022-65-0

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2632161
CAS No.: 339022-65-0
M. Wt: 260.33
InChI Key: FQYKECCGKHNLFF-UHFFFAOYSA-N
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Description

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of a phenylsulfanyl group attached to the imidazo[2,1-b][1,3]thiazole ring system, with an aldehyde functional group at the 5-position

Preparation Methods

The synthesis of 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) in a Vilsmeier-Haack reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenylsulfanyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, it has been shown to stimulate the translocation of the human constitutive androstane receptor (CAR) to the nucleus . This interaction can modulate the expression of genes involved in various metabolic pathways.

Comparison with Similar Compounds

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-phenylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS2/c15-8-10-11(13-12-14(10)6-7-16-12)17-9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYKECCGKHNLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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